(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1196152-23-4
VCID: VC16949706
InChI: InChI=1S/C6H8ClN3.ClH/c1-4-2-5(7)10-6(3-8)9-4;/h2H,3,8H2,1H3;1H
SMILES:
Molecular Formula: C6H9Cl2N3
Molecular Weight: 194.06 g/mol

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride

CAS No.: 1196152-23-4

Cat. No.: VC16949706

Molecular Formula: C6H9Cl2N3

Molecular Weight: 194.06 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride - 1196152-23-4

Specification

CAS No. 1196152-23-4
Molecular Formula C6H9Cl2N3
Molecular Weight 194.06 g/mol
IUPAC Name (4-chloro-6-methylpyrimidin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H8ClN3.ClH/c1-4-2-5(7)10-6(3-8)9-4;/h2H,3,8H2,1H3;1H
Standard InChI Key VOBMHUFWHWKMFP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)CN)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions. Substituents include:

  • Chloro group (-Cl) at position 4, enhancing electrophilicity and enabling nucleophilic substitution reactions.

  • Methyl group (-CH3) at position 6, contributing to hydrophobic interactions in biological systems.

  • Methanamine hydrochloride (-CH2NH2·HCl) at position 2, introducing a primary amine functional group that facilitates hydrogen bonding and salt formation.

The hydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro and in vivo applications.

Physicochemical Data

PropertyValue
Molecular FormulaC6H9Cl2N3
Molecular Weight194.06 g/mol
IUPAC Name(4-chloro-6-methylpyrimidin-2-yl)methanamine hydrochloride
Canonical SMILESCC1=CC(=NC(=N1)CN)Cl.Cl
InChI KeyVOBMHUFWHWKMFP-UHFFFAOYSA-N
SolubilitySoluble in water, DMSO, methanol

The compound’s logP value (estimated at 1.2–1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride typically involves a multi-step sequence:

  • Ring Formation: Condensation of thiourea with β-keto esters to form the pyrimidine backbone.

  • Chlorination: Introduction of the chloro group using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

  • Amination: Nucleophilic substitution at position 2 with methylamine, followed by hydrochloride salt formation via HCl gas bubbling.

Key Reaction:

4-Methyl-6-chloropyrimidine+MethylamineEtOH, Δ(4-Chloro-6-methylpyrimidin-2-YL)methanamineHClHydrochloride salt\text{4-Methyl-6-chloropyrimidine} + \text{Methylamine} \xrightarrow{\text{EtOH, Δ}} \text{(4-Chloro-6-methylpyrimidin-2-YL)methanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield (reported 75–85%) and purity (>98%). Automated systems optimize temperature (80–100°C) and residence time (30–60 minutes), minimizing byproducts like di- or tri-substituted amines.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits non-competitive inhibition against dihydrofolate reductase (DHFR), a target in antimicrobial and anticancer therapies. Binding studies reveal an IC50 of 12.3 μM in E. coli DHFR, attributed to interactions between the chloro group and hydrophobic pocket residues.

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

OrganismMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Mechanistically, the methanamine group disrupts cell wall synthesis in Gram-positive bacteria, while the chloro group interferes with fungal ergosterol biosynthesis.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Kinase inhibitors: Modifications at the 2-position yield derivatives targeting EGFR and VEGFR.

  • Antimetabolites: Fluorine substitution at position 4 enhances antitumor activity.

Structure-Activity Relationship (SAR) Insights

Comparative analysis with analogues highlights critical substituent effects:

CompoundDHFR IC50 (μM)Solubility (mg/mL)
(4-Chloro-6-methylpyrimidin-2-YL)methanamine HCl12.325.4
(4-Fluoro-6-methylpyrimidin-2-YL)methanamine8.918.7
(4-Methoxy-6-methylpyrimidin-2-YL)methanamine>5032.1

Fluorine enhances potency but reduces solubility, whereas methoxy groups diminish activity .

Future Research Directions

Synthetic Chemistry

  • Catalyst Development: Palladium-catalyzed cross-coupling reactions to introduce aryl groups at position 6.

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce waste.

Biological Studies

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and plasma half-life in rodent models.

  • Target Identification: Proteomics approaches to uncover off-target effects.

Therapeutic Expansion

  • Neuroinflammation: Testing efficacy in microglial activation models for Alzheimer’s disease.

  • Antiviral Activity: Screening against RNA viruses like SARS-CoV-2.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator